(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound with a molecular formula of C9H7NO2S. This compound features a unique structure that includes a thienylmethylene group attached to an oxazoline ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-2-oxazoline-5-one with 3-thiophene carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thienylmethyl derivative.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one exerts its effects is primarily through its interaction with biological macromolecules. The thienylmethylene group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazoline ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1).
Oxazoles: Compounds with an oxazole ring, like oxazolone derivatives.
Thiophenes: Compounds with a thiophene ring, such as thiophene-2-carboxaldehyde.
Uniqueness
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the combination of its thienylmethylene and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
(4Z)-2-methyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)4-7-2-3-13-5-7/h2-5H,1H3/b8-4- |
InChI Key |
AKRFVTFRRIGKNO-YWEYNIOJSA-N |
SMILES |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
Isomeric SMILES |
CC1=N/C(=C\C2=CSC=C2)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
Origin of Product |
United States |
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